REACTION_CXSMILES
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Cl[C:2]1[N:10]=[CH:9][N:8]=[C:7]2[C:3]=1[N:4]=[CH:5][N:6]2[CH:11]=[CH2:12].[NH3:13].CO>O>[CH:11]([N:6]1[CH:5]=[N:4][C:3]2[C:7]1=[N:8][CH:9]=[N:10][C:2]=2[NH2:13])=[CH2:12] |f:1.2|
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Name
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|
Quantity
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0.48 g
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Type
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reactant
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Smiles
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ClC1=C2N=CN(C2=NC=N1)C=C
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Name
|
|
Quantity
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20 mL
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Type
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reactant
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Smiles
|
N.CO
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Name
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|
Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic layers were dried over sodium sulfate
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Type
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CONCENTRATION
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Details
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concentrated on a rotavap
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Name
|
|
Type
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product
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Smiles
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C(=C)N1C2=NC=NC(=C2N=C1)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |